Ethyl 3-chloro-5-fluoropicolinate
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Overview
Description
Ethyl 3-chloro-5-fluoropicolinate is a chemical compound with the molecular formula C8H7ClFNO2. It is a derivative of picolinic acid and is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-5-fluoropicolinate can be synthesized through several methods. One common method involves the reaction of 3-chloro-5-fluoropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as chlorination and fluorination of pyridine derivatives, followed by esterification with ethanol. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted picolinates.
Oxidation: Formation of 3-chloro-5-fluoropicolinic acid.
Reduction: Formation of 3-chloro-5-fluoropicolinyl alcohol.
Scientific Research Applications
Ethyl 3-chloro-5-fluoropicolinate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of agrochemicals and herbicides.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-fluoropicolinate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can also participate in various metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Ethyl 3-chloro-5-fluoropicolinate can be compared with other similar compounds such as:
Ethyl 3-chloro-5-trifluoromethylpicolinate: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
Ethyl 3-chloro-5-bromopicolinate: Contains a bromine atom instead of a fluorine atom.
Ethyl 3-chloro-5-methylpicolinate: Contains a methyl group instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
ethyl 3-chloro-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2H2,1H3 |
InChI Key |
HIERLPLRMXJAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)F)Cl |
Origin of Product |
United States |
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